N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide
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Overview
Description
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with the molecular formula C25H31N3O2 and a molecular weight of 405.545 g/mol . This compound is notable for its unique structure, which includes both hydrazino and oxobutanamide functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with 2-methyl-2-propenylidenehydrazine to form an intermediate hydrazone. This intermediate is then reacted with 4-methylphenyl-4-oxobutanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide
- **N-(3,4-dimethylphenyl)-4-{(2E)-2-[(2E)-3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide
Uniqueness
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its specific structural configuration, which allows for distinct interactions with biological targets.
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(Z)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]butanediamide |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)21-9-7-20(8-10-21)15-19(4)16-25-27-24(29)14-13-23(28)26-22-11-5-18(3)6-12-22/h5-12,15-17H,13-14H2,1-4H3,(H,26,28)(H,27,29)/b19-15+,25-16- |
InChI Key |
GLEQZQHHWXUHOX-SEBDCFKDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C\C(=C\C2=CC=C(C=C2)C(C)C)\C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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